molecular formula C21H30O3 B163146 11-Hydroxytetrahydrocannabinol CAS No. 34675-49-5

11-Hydroxytetrahydrocannabinol

Cat. No.: B163146
CAS No.: 34675-49-5
M. Wt: 330.5 g/mol
InChI Key: YCBKSSAWEUDACY-IAGOWNOFSA-N
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Description

11-Hydroxytetrahydrocannabinol, also known as 11-hydroxy-Δ9-tetrahydrocannabinol, is a primary active metabolite of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is formed in the body after the consumption of THC and is known for its potent psychoactive effects. It is produced through the metabolism of THC by the cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4 .

Mechanism of Action

Target of Action

11-Hydroxytetrahydrocannabinol (11-OH-THC) is a primary active metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive compound in the Cannabis sativa plant . The primary targets of 11-OH-THC are the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system in the human body .

Mode of Action

11-OH-THC acts primarily through presynaptic CB1 cannabinoid receptors to regulate neurotransmitter release in the brain, spinal cord, and peripheral nerves . This interaction with its targets leads to a variety of physiological effects, including alterations in mood, perception, and cognition.

Pharmacokinetics

The pharmacokinetics of 11-OH-THC involves absorption, distribution, metabolism, and excretion (ADME). After consumption of Δ9-THC, it is metabolized in the liver to form 11-OH-THC, which then enters systemic circulation . The compound is further metabolized, and the metabolites are excreted in urine and feces .

Result of Action

The action of 11-OH-THC at the CB1 receptors leads to various molecular and cellular effects. These include alterations in the release of neurotransmitters, changes in neuronal excitability, and modulation of synaptic plasticity . These effects underlie the psychoactive properties of 11-OH-THC.

Action Environment

The action, efficacy, and stability of 11-OH-THC can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other drugs or substances, and the specific physiological context. For instance, the presence of certain enzymes in the liver can affect the rate at which Δ9-THC is metabolized to 11-OH-THC .

Biochemical Analysis

Biochemical Properties

11-Hydroxytetrahydrocannabinol interacts with various enzymes and proteins within the body. It is metabolized by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 into 11-hydroxy-THC . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It acts primarily through presynaptic CB cannabinoid receptors to regulate neurotransmitter release in the brain, spinal cord, and peripheral nerves . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Like THC, this compound is a partial agonist at the cannabinoid receptor CB1, but with significantly higher binding affinity . This binding interaction is a key part of how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound shows a predictable concentration increase until 2 hours post-administration, decreasing to approximately pre-dose concentrations by 8 hours . This indicates the product’s stability and degradation over time, as well as its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. After ingestion, THC undergoes hepatic metabolism by cytochrome P450 enzymes into this compound . This metabolic transformation is a key part of how this compound interacts with enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxytetrahydrocannabinol typically involves the hydroxylation of tetrahydrocannabinol. This process can be catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes. These processes involve the use of microbial or enzymatic systems to convert tetrahydrocannabinol into its hydroxylated form. The use of human liver microsomes or recombinant enzymes in bioreactors is a common approach to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxytetrahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 11-Hydroxy-Δ8-tetrahydrocannabinol
  • 11-Hydroxyhexahydrocannabinol
  • 3’-Hydroxy-tetrahydrocannabinol
  • 7-Hydroxycannabidiol
  • 8,11-Dihydroxytetrahydrocannabinol
  • 11-OH-cannabinol

Comparison: 11-Hydroxytetrahydrocannabinol is unique due to its high binding affinity to CB1 receptors and its potent psychoactive effects. Compared to other hydroxylated cannabinoids, it has a distinct metabolic pathway and pharmacokinetic profile . For instance, 11-hydroxy-Δ8-tetrahydrocannabinol has a similar structure but differs in the position of the double bond, leading to variations in its pharmacological effects .

Properties

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKSSAWEUDACY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190061
Record name 11-Hydroxytetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36557-05-8, 34675-49-5
Record name 11-Hydroxy-Δ9-tetrahydrocannabinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36557-05-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxytetrahydrocannabinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxytetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Hydroxy-delta9-tetrahydrocannabinol
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Record name 34675-49-5
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Record name 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
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Record name 11-hydroxy-Delta(9)-tetrahydrocannabinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062581
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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